
2-Butanone, 4,4-dimethoxy-, dimethylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 4,4-dimethoxy-, dimethylhydrazone is an organic compound with the molecular formula C6H12O3. It is also known by other names such as Acetoacetaldehyde dimethyl acetal and β-Oxobutyraldehyde dimethyl acetal . This compound is a ketone and is often used as an intermediate in various chemical reactions and syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4,4-dimethoxy-, dimethylhydrazone can be achieved through the Claisen ester condensation reaction. This involves using ethyl formate, liquid methanol sodium, acetone, and vitriol oil as raw materials. The process begins with the preparation of butanone enol sodium, which is then added drop-wise to a methanol solution containing vitriol oil. The reaction yields the crude product, which is then purified through air distillation and underpressure distillation .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and distillation units ensures the efficient and consistent production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 4,4-dimethoxy-, dimethylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
2-Butanone, 4,4-dimethoxy-, dimethylhydrazone has several scientific research applications:
Biology: This compound can be used in the study of enzyme reactions and metabolic pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 4,4-dimethoxy-, dimethylhydrazone involves its interaction with molecular targets and pathways within cells. It can act as a nucleophile in various reactions, forming bonds with electrophilic centers in other molecules. This interaction can lead to the formation of new compounds and the modification of existing ones .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Oxobutyraldehyde dimethylacetal
- Acetylacetaldehyde dimethylacetal
- Formylacetone dimethyl acetal
Uniqueness
2-Butanone, 4,4-dimethoxy-, dimethylhydrazone is unique due to its specific structure and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various synthetic processes. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of products that can be formed .
Propiedades
| 73758-40-4 | |
Fórmula molecular |
C8H18N2O2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
N-[(E)-4,4-dimethoxybutan-2-ylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C8H18N2O2/c1-7(9-10(2)3)6-8(11-4)12-5/h8H,6H2,1-5H3/b9-7+ |
Clave InChI |
OKQRTPIXEIJGLH-VQHVLOKHSA-N |
SMILES isomérico |
C/C(=N\N(C)C)/CC(OC)OC |
SMILES canónico |
CC(=NN(C)C)CC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
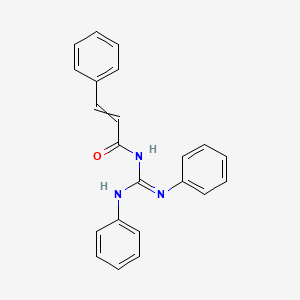
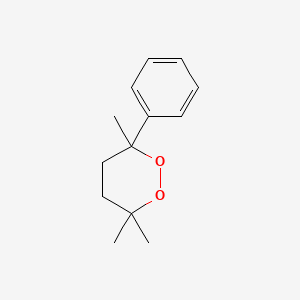
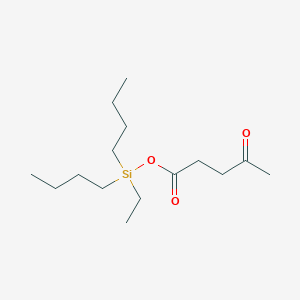


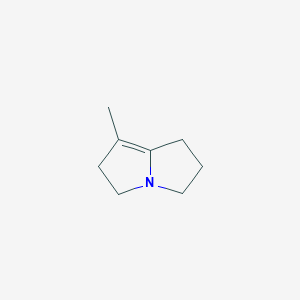
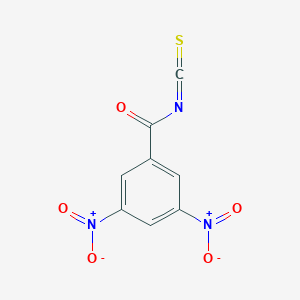


![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
